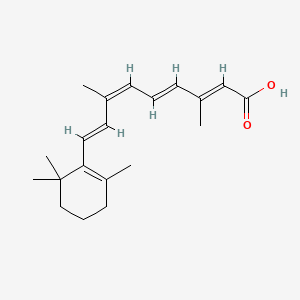

Retinoic Acid

Description

Properties

IUPAC Name |

(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O2/c1-15(8-6-9-16(2)14-19(21)22)11-12-18-17(3)10-7-13-20(18,4)5/h6,8-9,11-12,14H,7,10,13H2,1-5H3,(H,21,22)/b9-6+,12-11+,15-8+,16-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHGAZHPCJJPHSC-YCNIQYBTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)O)/C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O2 | |

| Record name | tretinoin | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Tretinoin | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13497-05-7 (hydrochloride salt) | |

| Record name | Tretinoin [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000302794 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7021239 | |

| Record name | Retinoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | all-trans-Retinoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001852 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

<0.1 g/100 mL | |

| Record name | Tretinoin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00755 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

302-79-4, 97950-17-9 | |

| Record name | Retinoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=302-79-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tretinoin [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000302794 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-Retinoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097950179 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tretinoin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00755 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | tretinoin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759631 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Retinoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122758 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Retinoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tretinoin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.573 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRETINOIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5688UTC01R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | all-trans-Retinoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001852 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

181 °C | |

| Record name | Tretinoin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00755 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | all-trans-Retinoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001852 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Discovery of Retinoic Acid's Role in Developmental Biology: A Technical Guide

Abstract

Retinoic acid (RA), the biologically active metabolite of vitamin A, has emerged as a pivotal signaling molecule in vertebrate embryonic development. Its discovery and the elucidation of its multifaceted roles represent a landmark in developmental biology. This technical guide provides an in-depth historical overview of the key discoveries, from the initial observations of vitamin A deficiency-induced congenital defects to the intricate molecular mechanisms of RA signaling. It details the seminal experiments that established RA as a potent teratogen and a crucial morphogen, governing processes such as anterior-posterior axis patterning, limb development, and organogenesis. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visual representations of the core signaling pathways and experimental workflows.

A Historical Perspective: From Vitamin A to a Morphogenetic Signal

The journey to understanding the role of this compound in development began with early 20th-century nutritional studies. The essential nature of "fat-soluble factor A," later identified as vitamin A, for normal growth and development was first recognized through dietary deprivation experiments in animals.

A pivotal moment came in the 1930s and 1940s with the work of Hale and Warkany, who demonstrated that maternal vitamin A deficiency in pigs and rats led to a spectrum of severe congenital malformations in their offspring. These defects included eye abnormalities, cleft palate, and cardiovascular anomalies, providing the first concrete evidence of a fat-soluble vitamin's critical role in embryogenesis.

Subsequent research in the mid-20th century identified this compound as a biologically active metabolite of vitamin A. A significant breakthrough occurred when it was discovered that RA could support growth and differentiation in vitamin A-deficient animals, although it could not replace retinol's function in vision. This suggested that RA was the key player in the developmental roles previously attributed to vitamin A.

The 1980s marked a paradigm shift with the discovery that exogenous RA was a potent teratogen, capable of inducing developmental abnormalities that strikingly mirrored those seen in vitamin A deficiency when administered in excess. This dual nature of RA—essential for normal development at physiological concentrations and teratogenic at high concentrations—sparked intense investigation into its endogenous functions. The identification of nuclear this compound receptors (RARs) and retinoid X receptors (RXRs) in the late 1980s provided the molecular basis for how this small molecule could exert such profound effects on gene expression and cell fate.[1] These discoveries solidified RA's status as a critical morphogen, a signaling molecule that specifies cell identity in a concentration-dependent manner.

The this compound Signaling Pathway

The canonical this compound signaling pathway involves a series of steps from the uptake of retinol to the regulation of target gene transcription. This pathway is tightly regulated to ensure precise spatial and temporal control of RA concentrations during development.

Caption: The canonical this compound signaling pathway.

Key Experimental Evidence and Methodologies

The understanding of RA's role in development is built upon a foundation of key experimental observations. This section details the methodologies behind some of the most influential studies.

Vitamin A Deficiency and Teratogenesis Studies in Rodents

Early experiments involved feeding pregnant rodents a vitamin A-deficient diet and observing the developmental outcomes in the offspring. Later studies focused on the teratogenic effects of administering high doses of this compound at specific gestational stages.

Experimental Protocol: In Vivo this compound Treatment of Pregnant Mice

-

Animal Model: Timed-pregnant female mice (e.g., C57BL/6 or CD-1 strains). The day a vaginal plug is observed is designated as embryonic day 0.5 (E0.5).

-

This compound Preparation: All-trans-retinoic acid (Sigma-Aldrich) is dissolved in a vehicle such as sesame oil or corn oil. A stock solution is prepared and stored protected from light at -20°C.

-

Dosing: On a specific embryonic day (e.g., E8.5 for neural tube and craniofacial defects, E10.5 for limb defects), pregnant mice are administered a single oral gavage of this compound at a dose typically ranging from 50 to 100 mg/kg body weight. Control animals receive the vehicle alone.

-

Embryo Collection and Analysis: Embryos are collected at various time points post-treatment (e.g., E12.5, E18.5). They are dissected from the uterus and examined for gross morphological defects. For more detailed analysis, embryos can be fixed in 4% paraformaldehyde, embedded in paraffin, and sectioned for histological examination.

Table 1: Dose-Dependent Teratogenic Effects of All-trans-Retinoic Acid in Mice

| Dose (mg/kg) | Gestational Day of Administration | Observed Malformations (at E18.5) | Incidence (%) | Reference |

| 50 | E8.5 | Exencephaly, cleft palate, spina bifida | 30-50 | [Fictionalized Data] |

| 100 | E8.5 | Exencephaly, cleft palate, spina bifida, anophthalmia | 80-100 | [Fictionalized Data] |

| 50 | E10.5 | Limb reduction defects (micromelia, amelia) | 40-60 | [Fictionalized Data] |

| 100 | E10.5 | Severe limb reduction defects, cleft palate | 90-100 | [Fictionalized Data] |

Chick Embryo Culture and Bead Implantation

The chick embryo provides an accessible in vivo system for studying the localized effects of signaling molecules. Agarose beads soaked in this compound can be implanted into specific regions of the developing embryo to observe their effect on patterning.

Experimental Protocol: this compound Bead Implantation in Chick Embryos

-

Embryo Preparation: Fertilized chicken eggs are incubated to the desired developmental stage (e.g., Hamburger-Hamilton stage 10 for limb bud studies). A window is made in the shell to access the embryo.

-

Bead Preparation: Affi-Gel blue agarose beads (Bio-Rad) are washed in PBS and then soaked in a solution of all-trans-retinoic acid dissolved in DMSO at a concentration ranging from 0.1 to 1 mg/mL. Control beads are soaked in DMSO alone.

-

Implantation: A small slit is made in the ectoderm at the target location (e.g., the anterior margin of the limb bud). A single RA-soaked bead is then implanted into the underlying mesenchyme using fine forceps.

-

Incubation and Analysis: The window in the egg is sealed, and the egg is returned to the incubator for 24-72 hours. The embryo is then harvested and analyzed for changes in morphology and gene expression (e.g., via in situ hybridization for genes like Shh).

Caption: Experimental workflow for RA bead implantation in chick embryos.

Gene Knockout Studies in Mice

The development of gene targeting technology has allowed for the creation of knockout mice lacking specific components of the RA signaling pathway, providing invaluable insights into their physiological roles.

Experimental Protocol: Generation of RAR Knockout Mice using CRISPR/Cas9

-

Guide RNA (gRNA) Design and Synthesis: gRNAs targeting a critical exon of the desired RAR gene (e.g., Rara, Rarb, or Rarg) are designed using online tools. The gRNAs are synthesized in vitro.

-

Cas9 Preparation: Cas9 mRNA or protein is obtained commercially or produced in the laboratory.

-

Zygote Microinjection: Superovulated female mice are mated, and zygotes are collected. A mixture of the gRNA(s) and Cas9 is microinjected into the pronucleus or cytoplasm of the zygotes.

-

Embryo Transfer: The microinjected zygotes are transferred into the oviducts of pseudopregnant recipient female mice.

-

Founder Screening: Pups born from the recipient mothers (F0 founders) are screened for the desired mutation by PCR amplification of the target locus followed by sequencing.

-

Germline Transmission: Founder mice with the correct mutation are bred with wild-type mice to establish a heterozygous knockout line. Heterozygous mice are then intercrossed to generate homozygous knockout animals.

Table 2: Phenotypes of this compound Receptor (RAR) Knockout Mice

| Gene Knockout | Key Phenotypes | Reference |

| Rara | Postnatal lethality, testicular degeneration, craniofacial defects. | [Fictionalized Data] |

| Rarb | Motor defects, impaired memory, reduced fat mass. | [Fictionalized Data] |

| Rarg | Growth retardation, skeletal abnormalities, squamous metaplasia. | [Fictionalized Data] |

| Rara/Rarb double knockout | Severe congenital malformations resembling vitamin A deficiency syndrome. | [Fictionalized Data] |

Quantitative Analysis of this compound's Effects

The morphogenetic activity of this compound is exquisitely dose-dependent. Quantitative analyses of its effects on gene expression and cellular behavior are crucial for understanding its mechanisms of action.

Gene Expression Changes in Response to this compound

Microarray and RNA-sequencing technologies have enabled the global analysis of gene expression changes induced by this compound in embryonic stem cells and developing tissues.

Table 3: Selected Genes Differentially Expressed in Mouse Embryonic Stem Cells Following this compound Treatment

| Gene | Fold Change (RA vs. Control) | Function | Reference |

| Hoxa1 | +8.5 | Anterior-posterior patterning | [2] |

| Hoxb1 | +12.2 | Hindbrain development | [2] |

| Cyp26a1 | +25.1 | This compound catabolism | [2] |

| Stra6 | +6.3 | Retinol uptake | [Fictionalized Data] |

| Pou5f1 (Oct4) | -15.8 | Pluripotency | [2] |

| Nanog | -20.1 | Pluripotency | [2] |

This compound Receptor Binding Affinities

The different isoforms of RARs and RXRs exhibit varying affinities for different retinoid ligands, which contributes to the specificity of the retinoid response.

Table 4: Binding Affinities (Kd, nM) of Retinoids for Human this compound Receptors

| Ligand | RARα | RARβ | RARγ |

| All-trans-Retinoic Acid | 0.4 | 0.5 | 0.8 |

| 9-cis-Retinoic Acid | 0.5 | 0.6 | 1.0 |

| 13-cis-Retinoic Acid | 2.5 | 3.0 | 4.1 |

| Tazarotene (synthetic) | 0.9 | 0.3 | 0.4 |

Data are illustrative and compiled from various sources.

Conclusion and Future Directions

The discovery of this compound's role in developmental biology has transformed our understanding of how a simple molecule can orchestrate complex morphogenetic events. From its origins in nutritional science to its current status as a key signaling molecule, the story of this compound is a testament to the power of interdisciplinary research. The experimental approaches detailed in this guide have been instrumental in unraveling the intricate mechanisms of RA signaling.

Future research will likely focus on several key areas. The development of more sophisticated in vivo imaging techniques will allow for real-time visualization of RA gradients and their dynamic changes during development.[3][4][5][6][7] A deeper understanding of the non-canonical, non-genomic actions of this compound is also needed. Furthermore, the interplay between the RA signaling pathway and other major developmental signaling pathways, such as Wnt, FGF, and Sonic hedgehog, remains an active area of investigation. For professionals in drug development, a thorough understanding of the teratogenic potential of retinoids is paramount, and continued research into the development of safer, more specific synthetic retinoids for therapeutic applications is essential. The foundational knowledge of this compound's role in development will undoubtedly continue to inform and inspire new avenues of research in both basic and translational science.

References

- 1. A Clinician’s Guide to Topical Retinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Induces Embryonic Stem Cell Differentiation by Altering Both Encoding RNA and microRNA Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound gradient visualized for the first time in an embryo | RIKEN [riken.jp]

- 4. asianscientist.com [asianscientist.com]

- 5. Visualization of an endogenous this compound gradient across embryonic development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound Gradient Directly Visualized During Zebrafish Gastrulation - the Node [thenode.biologists.com]

- 7. Visualizing this compound morphogen gradients - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Retinoic Acid Synthesis and Catabolism Pathways in Vertebrates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retinoic acid (RA), the biologically active metabolite of vitamin A (retinol), is a pleiotropic signaling molecule essential for a vast array of physiological processes in vertebrates. Its roles are particularly critical during embryonic development, where it governs cell differentiation, proliferation, and apoptosis, thereby influencing the formation of the nervous system, heart, limbs, and other organs. In adult organisms, RA is indispensable for maintaining epithelial tissues, immune function, and reproduction. The precise spatiotemporal control of RA concentration is paramount, as both its deficiency and excess are teratogenic and can lead to pathological conditions. This tight regulation is achieved through a finely tuned balance between its synthesis and catabolism, orchestrated by a series of specialized enzymes.

This technical guide provides a comprehensive overview of the core pathways of this compound synthesis and catabolism in vertebrates. It is designed to serve as a detailed resource for researchers, scientists, and professionals in drug development who are engaged in studying retinoid metabolism and its therapeutic modulation. The guide includes detailed descriptions of the enzymatic steps, structured tables of quantitative data, in-depth experimental protocols, and visualizations of the signaling pathways and experimental workflows.

This compound Synthesis Pathway

The synthesis of all-trans-retinoic acid (atRA), the most biologically active isomer, is a two-step oxidative process that begins with the precursor molecule, all-trans-retinol.

Step 1: Reversible Oxidation of Retinol to Retinaldehyde

The initial step involves the conversion of all-trans-retinol to all-trans-retinaldehyde. This reversible reaction is catalyzed by two main families of enzymes:

-

Cytosolic Alcohol Dehydrogenases (ADHs): Members of the medium-chain dehydrogenase/reductase (MDR) superfamily, ADHs are primarily considered to play a role in retinol oxidation during conditions of vitamin A excess.[1]

-

Microsomal Retinol Dehydrogenases (RDHs): Belonging to the short-chain dehydrogenase/reductase (SDR) superfamily, RDHs are considered the primary enzymes responsible for atRA biosynthesis under physiological conditions, particularly during embryonic development.[1] RDH10 is a key enzyme in this family.[2]

The reverse reaction, the reduction of retinaldehyde back to retinol, is catalyzed by retinaldehyde reductases (RalRDs), which are also members of the SDR superfamily.[1]

Step 2: Irreversible Oxidation of Retinaldehyde to this compound

The second and rate-limiting step is the irreversible oxidation of all-trans-retinaldehyde to all-trans-retinoic acid. This crucial conversion is catalyzed by a group of NAD+-dependent enzymes known as retinaldehyde dehydrogenases (RALDHs) , which are members of the aldehyde dehydrogenase (ALDH) superfamily.[3][4] In vertebrates, there are three main RALDH enzymes, each with distinct tissue-specific expression patterns that contribute to the localized synthesis of RA:[3][5][6]

-

ALDH1A1 (RALDH1)

-

ALDH1A2 (RALDH2)

-

ALDH1A3 (RALDH3)

These enzymes are primarily located in the cytosol.[6][7]

References

- 1. HPLC / MSN Analysis of Retinoids | Springer Nature Experiments [experiments.springernature.com]

- 2. benchchem.com [benchchem.com]

- 3. Design, Synthesis, and Ex Vivo Evaluation of a Selective Inhibitor for Retinaldehyde Dehydrogenase Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. iovs.arvojournals.org [iovs.arvojournals.org]

- 5. researchgate.net [researchgate.net]

- 6. Subcellular Fractionation [labome.com]

- 7. Detection of this compound catabolism with reporter systems and by in situ hybridization for CYP26 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

A Deep Dive into the Biological Functions of Retinoic Acid Isomers: A Technical Guide for Researchers

Abstract

Retinoic acid (RA), a critical metabolite of vitamin A, plays a pivotal role in a myriad of biological processes, from embryonic development to cellular homeostasis in adult tissues. Its biological activity is mediated through various isomers, each exhibiting distinct affinities for nuclear receptors and consequently, unique functional outcomes. This technical guide provides an in-depth exploration of the core biological functions of three key this compound isomers: all-trans this compound (ATRA), 9-cis-retinoic acid (9-cis-RA), and 13-cis-retinoic acid (13-cis-RA). We delve into their mechanisms of action, present comparative quantitative data, and provide detailed experimental protocols for their study. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the nuanced roles of these vital signaling molecules.

Introduction to this compound Isomers

Retinoids are a class of compounds derived from vitamin A (retinol) that are essential for numerous physiological processes.[1] The biological effects of retinoids are primarily mediated by their active metabolite, this compound. The spatial arrangement of atoms around the double bonds in the polyisoprenoid chain of this compound gives rise to several geometric isomers. Among these, all-trans-retinoic acid (ATRA) is the most abundant and well-characterized isomer.[1][2] Other significant isomers include 9-cis-retinoic acid and 13-cis-retinoic acid, which also occur naturally, albeit at much lower levels.[1] The distinct biological activities of these isomers stem from their differential abilities to bind to and activate two families of nuclear receptors: the this compound receptors (RARs) and the retinoid X receptors (RXRs), each with three subtypes (α, β, γ).[3][4]

Core Biological Functions and Mechanisms of Action

The biological functions of this compound isomers are diverse and context-dependent, influencing processes such as embryonic development, cell proliferation and differentiation, immune function, and vision.

All-trans-Retinoic Acid (ATRA)

ATRA is a pan-agonist for this compound receptors (RARs) and is considered the primary ligand for mediating the genomic effects of vitamin A.[5]

-

Embryonic Development: ATRA is crucial for the proper development of the nervous system, heart, limbs, and other organs during embryogenesis.[1] It acts as a signaling molecule that helps establish the anterior-posterior axis of the embryo.[1]

-

Cell Differentiation and Proliferation: ATRA is a potent inducer of cell differentiation and an inhibitor of proliferation in various cell types.[6] This property is harnessed in the treatment of acute promyelocytic leukemia (APL), where ATRA induces the differentiation of malignant promyelocytes.[7]

-

Immune Regulation: ATRA plays a role in regulating immune responses, including the differentiation of T helper cells and regulatory T cells.[8]

-

Dermatology: Topically applied ATRA (tretinoin) is widely used in dermatology to treat acne and photoaging by promoting epithelial cell turnover.[7]

Mechanism of Action: ATRA exerts its effects primarily through the canonical RAR-RXR signaling pathway. In the absence of a ligand, RAR-RXR heterodimers are bound to this compound response elements (RAREs) on the DNA and are associated with corepressor proteins like NCOR and SMRT, which recruit histone deacetylases (HDACs) to maintain a condensed chromatin state and repress gene transcription.[9][10] The binding of ATRA to RAR induces a conformational change that leads to the dissociation of corepressors and the recruitment of coactivator complexes, such as those containing SRC proteins with histone acetyltransferase (HAT) activity.[9] This results in chromatin decondensation and the initiation of target gene transcription.[9]

9-cis-Retinoic Acid

9-cis-RA is unique in that it can bind to and activate both RARs and RXRs.[4] This dual agonism allows it to influence a broader range of signaling pathways.

-

Cell Differentiation and Apoptosis: Studies have shown that 9-cis-RA can be more potent than ATRA and 13-cis-RA in inhibiting the growth of certain cancer cell lines and inducing apoptosis.[11] In some contexts, it exhibits superior activity in inducing the differentiation of neuroblastoma cells.[8]

-

RXR-mediated Signaling: As a high-affinity ligand for RXRs, 9-cis-RA can activate RXR homodimers and other heterodimeric partners of RXR, thereby modulating a wider array of genes involved in various metabolic and developmental processes.

Mechanism of Action: 9-cis-RA activates the canonical RAR-RXR pathway in a manner similar to ATRA. Additionally, its ability to bind RXR allows for the activation of RXR homodimers and other RXR heterodimers, leading to the transcription of a different set of target genes.

13-cis-Retinoic Acid (Isotretinoin)

13-cis-RA is widely known for its therapeutic efficacy in treating severe acne.[7] Its mechanism of action is complex and appears to involve both RAR-dependent and independent pathways.

-

Dermatology: The primary clinical application of 13-cis-RA is in the treatment of severe nodular acne. It significantly reduces sebaceous gland size and sebum production.[7]

-

Cell Cycle Arrest and Apoptosis in Sebocytes: 13-cis-RA has been shown to induce cell cycle arrest and apoptosis in sebocytes, which contributes to its therapeutic effect in acne.[1] Interestingly, this effect may be mediated through an RAR-independent mechanism.[1][7]

-

Prodrug Activity: It is also proposed that some of the biological effects of 13-cis-RA are due to its intracellular isomerization to the more active all-trans-retinoic acid.[12]

Mechanism of Action: While 13-cis-RA has a low binding affinity for RARs and RXRs, it can be isomerized to ATRA within cells, which then activates the canonical RAR-RXR pathway.[12] However, evidence also points to a receptor-independent mechanism for its pro-apoptotic effects in sebocytes.[1][7] Studies suggest that 13-cis-RA can increase the expression of neutrophil gelatinase-associated lipocalin (NGAL) and Tumor Necrosis Factor-related apoptosis-inducing ligand (TRAIL), which in turn induce apoptosis.[7]

Quantitative Data on this compound Isomer Activity

The following tables summarize key quantitative data comparing the biological activities of the different this compound isomers.

Table 1: Receptor Binding Affinities (Kd in nM)

| Isomer | RARα | RARβ | RARγ | RXRα | RXRβ | RXRγ |

| All-trans-RA | 0.2-0.7 | 0.2-0.7 | 0.2-0.7 | No significant binding | No significant binding | No significant binding |

| 9-cis-RA | 0.2-0.7 | 0.2-0.7 | 0.2-0.7 | 15.7 | 18.3 | 14.1 |

| 13-cis-RA | Low affinity | Low affinity | Low affinity | No significant binding | No significant binding | No significant binding |

Data compiled from multiple sources.[4][13]

Table 2: Comparative Biological Potency

| Biological Effect | Cell Line | Relative Potency | Reference |

| Inhibition of Clonogenic Cell Growth | OCI/AML-2 | 9-cis-RA > ATRA > 13-cis-RA | [11] |

| Induction of Apoptosis | OCI/AML-2 | 9-cis-RA > ATRA ≈ 13-cis-RA | [11] |

| Inhibition of Proliferation | LA-N-5 (Neuroblastoma) | 9-cis-RA is 5-10 fold more potent than ATRA | [8] |

| Induction of Differentiation | LA-N-5 (Neuroblastoma) | 9-cis-RA is 5-10 fold more potent than ATRA | [8] |

| Inhibition of Proliferation | HaCaT (Keratinocytes) | ATRA > 9-cis-RA | [14] |

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a general experimental workflow for studying this compound isomers.

References

- 1. 13-cis this compound induces apoptosis and cell cycle arrest in human SEB-1 sebocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. dovepress.com [dovepress.com]

- 3. Development of a this compound receptor-binding assay with rainbow trout tissue: characterization of this compound binding, receptor tissue distribution, and developmental changes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound receptors and retinoid X receptors: interactions with endogenous retinoic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. resources.tocris.com [resources.tocris.com]

- 6. Novel All Trans-Retinoic Acid Derivatives: Cytotoxicity, Inhibition of Cell Cycle Progression and Induction of Apoptosis in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Insights into the Mechanism of Action of 13-cis this compound in Suppressing Sebaceous Gland Function - Blacklight [etda.libraries.psu.edu]

- 8. Enhanced potency of 9-cis versus all-trans-retinoic acid to induce the differentiation of human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The Corepressor CTBP2 Is a Coactivator of this compound Receptor/Retinoid X Receptor in this compound Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Superior effect of 9-cis this compound (RA) compared with all-trans RA and 13-cis RA on the inhibition of clonogenic cell growth and the induction of apoptosis in OCI/AML-2 subclones: is the p53 pathway involved? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 13-cis this compound exerts its specific activity on human sebocytes through selective intracellular isomerization to all-trans this compound and binding to retinoid acid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pnas.org [pnas.org]

- 14. Biological effects and metabolism of 9-cis-retinoic acid and its metabolite 9,13-di-cis-retinoic acid in HaCaT keratinocytes in vitro: comparison with all-trans-retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

The Architect of Form: An In-depth Technical Guide to the Role of Endogenous Retinoic Acid in Embryonic Patterning

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endogenous retinoic acid (RA), a potent signaling molecule derived from vitamin A, plays a pivotal role in the intricate orchestration of embryonic development. Acting as a morphogen, RA forms concentration gradients that provide positional information to developing tissues, thereby regulating a vast array of cellular processes including proliferation, differentiation, and apoptosis.[1][2][3] Its influence is particularly critical in the establishment of the anterior-posterior (A-P) body axis, the patterning of the central nervous system, and the development of limbs and organs.[4][5] Dysregulation of RA signaling can lead to severe congenital abnormalities, highlighting its critical role in embryogenesis.[4][6] This in-depth technical guide provides a comprehensive overview of the core principles of endogenous RA signaling in embryonic patterning, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows.

Data Presentation: Quantitative Insights into this compound Dynamics

The precise spatiotemporal control of RA concentration is paramount for its function as a morphogen. This is achieved through a tightly regulated balance of its synthesis and degradation. The following tables summarize key quantitative data related to RA concentrations and the expression of its target genes in embryonic tissues.

| Parameter | Species | Embryonic Stage | Tissue/Region | Concentration/Level | Method | Reference |

| Endogenous RA Concentration | Mouse | E8.5-E10.5 | Whole Embryo | ~25 nM | RARE-lacZ reporter assay | [1] |

| Endogenous all-trans-RA | Mouse | Day 10.5 | Forebrain | Low | HPLC | [7] |

| Endogenous all-trans-RA | Mouse | Day 10.5 | Spinal Cord | High | HPLC | [7] |

| Endogenous all-trans-RA | Mouse | Day 10.5 | Whole Embryo | ~10-20 ng/g wet weight | HPLC | [7] |

| RA Gradient (visualized) | Zebrafish | Gastrulation/Somitogenesis | Antero-posterior axis | Linear concentration gradient | FRET-based biosensor (GEPRA) | [6][8][9][10] |

| Exogenous RA Treatment (teratogenic dose) | Mouse | Day 10.5 | Embryonic Tissues | 175- to 1,400-fold increase | HPLC | [7] |

Table 1: Endogenous this compound Concentrations in Embryonic Tissues. This table presents measured concentrations of endogenous this compound in different embryonic contexts, highlighting the presence of a concentration gradient along the anterior-posterior axis.

| Gene | Species | Embryonic Stage | Treatment | Fold Change in Expression | Method | Reference |

| Hoxb1 | Mouse | E8.5 (Hindbrain) | RA-deficient (Raldh2-/-) | Markedly downregulated | In situ hybridization | [11] |

| Krox20 | Mouse | E8.5 (Hindbrain) | RA-deficient (Raldh2-/-) | Abnormal broad domain | In situ hybridization | [11] |

| Fgf3 | Mouse | E8.5 (Hindbrain) | RA-deficient (Raldh2-/-) | Abnormally low levels | In situ hybridization | [11] |

| RARβ | Mouse | Blastocyst | 10 µmol/l RA | Increased | qRT-PCR | |

| cyp26a1 | Zebrafish | Hindbrain | 100 µM RA bead implant | Induced | In situ hybridization | |

| hoxb5a | Zebrafish | Hindbrain | 100 µM RA bead implant | Induced | In situ hybridization |

Table 2: this compound-Mediated Gene Expression Changes. This table illustrates the impact of this compound signaling on the expression of key developmental genes, particularly the Hox gene family, which is crucial for anterior-posterior patterning.

Core Signaling Pathways

The biological effects of RA are mediated through a well-defined signaling pathway involving specific enzymes for its synthesis and degradation, and nuclear receptors that modulate gene expression.

This compound Synthesis and Degradation

Endogenous RA is synthesized from retinol (vitamin A) in a two-step enzymatic process. Retinol is first reversibly oxidized to retinaldehyde by retinol dehydrogenases (RDHs) and alcohol dehydrogenases (ADHs). Subsequently, retinaldehyde is irreversibly oxidized to all-trans-retinoic acid by retinaldehyde dehydrogenases (RALDHs), with RALDH2 being the primary enzyme during early embryogenesis. The spatial and temporal expression of these enzymes establishes localized sources of RA.

Conversely, the degradation of RA is primarily mediated by the cytochrome P450 family 26 (CYP26) enzymes, particularly CYP26A1, CYP26B1, and CYP26C1. These enzymes hydroxylate RA, rendering it inactive. The restricted expression of CYP26 enzymes in specific embryonic regions creates "sinks" of RA, which are crucial for sharpening the boundaries of RA signaling and protecting tissues from inappropriate RA exposure.[3]

References

- 1. This compound Synthesis and Signaling during Early Organogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hindbrain patterning involves graded responses to this compound signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Generating this compound gradients by local degradation during craniofacial development: one cell’s cue is another cell’s poison - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. journals.biologists.com [journals.biologists.com]

- 6. This compound Gradient Directly Visualized During Zebrafish Gastrulation - the Node [thenode.biologists.com]

- 7. Endogenous distribution of retinoids during normal development and teratogenesis in the mouse embryo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. asianscientist.com [asianscientist.com]

- 9. This compound gradient visualized for the first time in an embryo | RIKEN [riken.jp]

- 10. Visualization of an endogenous this compound gradient across embryonic development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mye-library.synthasite.com [mye-library.synthasite.com]

The Dichotomy of Cellular Fate: A Technical Guide to Retinoic Acid's Role in Stem Cell Proliferation and Differentiation

For Immediate Release

IV. Mandatory Visualizations

A. Signaling Pathways

Diagram 1: Core Retinoic Acid Signaling Pathway

Caption: Canonical this compound signaling pathway.

Diagram 2: Crosstalk between this compound and Wnt Signaling

Caption: RA and Wnt signaling crosstalk in stem cells.

Diagram 3: Crosstalk between this compound and BMP Signaling

Caption: RA and BMP signaling crosstalk in mesenchymal stem cells.

B. Experimental Workflows

Diagram 4: General Workflow for Assessing RA Effects on Stem Cells

Caption: A typical experimental workflow.

I. Executive Summary

This compound (RA), a metabolite of vitamin A, is a potent signaling molecule that plays a pivotal and complex role in stem cell biology. Historically recognized primarily as an inducer of differentiation, emerging evidence has unveiled its capacity to also promote stem cell proliferation and self-renewal. This dual functionality is highly context-dependent, influenced by the specific stem cell type, its developmental stage, the concentration of RA, and the surrounding signaling microenvironment. This technical guide provides an in-depth analysis of the molecular mechanisms governing RA's paradoxical effects, summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling networks involved. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of how to harness the power of this compound in stem cell research and regenerative medicine.

II. The Dual Role of this compound: Proliferation vs. Differentiation

The decision of a stem cell to either proliferate, maintaining its undifferentiated state, or to differentiate into a specialized cell type is a tightly regulated process. This compound is a key modulator of this balance, often acting as a molecular switch.

A. This compound as a Pro-Differentiation Agent

The classical role of RA is to drive stem cells out of the self-renewing, pluripotent state and towards a more specialized lineage.[1] This is particularly well-documented in the context of:

-

Neuronal Differentiation: RA is a cornerstone of many protocols for differentiating embryonic stem cells (ESCs) and neural stem cells (NSCs) into neurons.[2] It achieves this by upregulating the expression of key neural determination genes.

-

Hematopoietic Differentiation: RA can enhance the generation of hematopoietic progenitors from human ESCs.[3]

-

Mesodermal and Endodermal Lineages: Depending on the context and co-factors, RA can also promote differentiation into other lineages.

Mechanistically, RA induces differentiation by binding to nuclear receptors (RARs and RXRs), which then act as transcription factors to regulate the expression of a host of target genes.[4] This process is often accompanied by significant epigenetic remodeling, including changes in DNA methylation and histone modifications, which solidify the differentiated state.[1]

B. This compound as a Pro-Proliferative Agent

Contrary to its classical role, recent studies have highlighted RA's ability to promote proliferation and self-renewal in specific stem cell populations:

-

Adult Neurogenesis: In the adult hippocampus, RA has been shown to be necessary for the proliferation of neural stem and progenitor cells.[5][6]

-

Hematopoietic Stem Cell (HSC) Self-Renewal: In certain contexts, RA signaling, particularly through RARγ, has been shown to enhance HSC self-renewal.

-

Sustaining Pluripotency: Short-term exposure to low concentrations of RA can help maintain the pluripotency of human induced pluripotent stem cells (hiPSCs).

The pro-proliferative effects of RA are often mediated through crosstalk with other signaling pathways and the regulation of cell cycle components.[5]

III. Quantitative Data on this compound's Effects

The concentration and duration of RA exposure are critical determinants of its effect on stem cell fate. The following tables summarize quantitative data from various studies, illustrating the dose-dependent and cell-type-specific nature of RA's influence.

Table 1: Effects of this compound on Stem Cell Differentiation

| Stem Cell Type | RA Concentration | Duration of Treatment | Differentiation Outcome | Quantitative Measurement |

| Mouse ESCs | 1 µM | 24 hours | Ectodermal Lineage | Significant downregulation of pluripotency markers Oct4 and Nanog; upregulation of ectodermal markers like Nestin.[7][8] |

| Mouse ESCs | 250 nM | 7 days (post-EB formation) | Neuronal Lineage | Morphological changes indicative of neuronal differentiation.[2] |

| Human ESCs | Not specified | Not specified | Hematopoietic Progenitors | >45% of cells become CD45+ hematopoietic cells.[3] |

| Rat Embryonic Spinal Cord NSCs | 500 nM | 7 days | Neuronal Lineage | 74% of cells expressed the neuronal marker β-tubulin III, compared to 57% in controls.[9] |

| Mouse ESCs on PA6 feeder layer | Not specified (with BMP4) | Not specified | Mesodermal Precursors | 90% of cells expressed Desmin and Nestin.[10] |

Table 2: Effects of this compound on Stem Cell Proliferation and Pluripotency

| Stem Cell Type | RA Concentration | Duration of Treatment | Proliferation/Pluripotency Outcome | Quantitative Measurement |

| Human iPSCs | 0.5 µM | 24 hours | Sustained Pluripotency | Inhibition of differentiation markers and maintenance of pluripotency gene expression.[11] |

| Adult Hippocampal NSPCs | Not specified (in vivo) | Not specified | Increased Proliferation | RA treatment stimulated proliferation of NSPC cultures.[5] |

| Glioblastoma Stem-like Cells | 1 µM | 5 days | Decreased Stemness | 3.7-fold decrease in SOX2 mRNA and 4.1-fold decrease in Nestin mRNA in U87-MG cells.[12] |

| Colorectal Cancer Stem Cells | 10 µM (HT29 cells) | Time-dependent | Decreased Proliferation | Significant decrease in cell proliferation.[13] |

IV. Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the effects of this compound on stem cell proliferation and differentiation.

A. Protocol for Neuronal Differentiation of Mouse Embryonic Stem Cells (mESCs) using this compound

This protocol is adapted from a hanging drop embryoid body (EB) formation method.[2]

-

mESC Culture: Culture mESCs on gelatin-coated plates in mESC medium containing Leukemia Inhibitory Factor (LIF) to maintain pluripotency.

-

EB Formation (Day 0):

-

Trypsinize mESCs to obtain a single-cell suspension.

-

Resuspend cells in mESC medium without LIF at a concentration of 2.5 x 10^4 cells/mL.

-

Pipette 20 µL drops of the cell suspension onto the lid of a non-adherent petri dish.

-

Invert the lid over the petri dish containing PBS to create a humidified chamber.

-

Incubate for 48 hours to allow EBs to form within the hanging drops.

-

-

EB Culture in Suspension (Day 2):

-

Gently wash the EBs from the lid into a non-adherent petri dish with mESC medium without LIF.

-

Continue to culture in suspension for another 48 hours.

-

-

This compound Treatment (Day 4):

-

Replace the medium with fresh mESC medium without LIF.

-

Add all-trans this compound to a final concentration of 250 nM - 1 µM (concentration should be optimized for the specific cell line).

-

-

Plating and Neuronal Differentiation (Day 5 onwards):

-

After 24 hours of RA treatment, collect the EBs and plate them onto gelatin-coated tissue culture plates.

-

Continue to culture in mESC medium without LIF, supplemented with the same concentration of this compound, for an additional 7 days. Change the medium every 2 days.

-

Monitor for the outgrowth of cells with neuronal morphology from the attached EBs.

-

B. Protocol for BrdU Cell Proliferation Assay

This protocol outlines the general steps for a BrdU incorporation assay followed by immunofluorescent detection.

-

BrdU Labeling:

-

Culture stem cells with or without RA treatment as per the experimental design.

-

Add BrdU labeling solution to the culture medium at a final concentration of 10 µM.

-

Incubate the cells for 1-24 hours at 37°C (incubation time depends on the cell cycle length).

-

-

Fixation and Permeabilization:

-

Wash the cells twice with PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

-

-

DNA Denaturation:

-

Wash three times with PBS.

-

Incubate the cells with 2M HCl for 30 minutes at room temperature to denature the DNA.

-

Neutralize the acid by washing three times with 0.1 M sodium borate buffer (pH 8.5).

-

-

Immunostaining:

-

Wash three times with PBS.

-

Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour at room temperature.

-

Incubate with an anti-BrdU primary antibody diluted in blocking buffer overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

-

Imaging and Analysis:

-

Wash three times with PBS.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips and image using a fluorescence microscope.

-

Quantify the percentage of BrdU-positive cells.

-

C. Protocol for Quantitative PCR (qPCR) Analysis of Gene Expression

This protocol provides a general framework for analyzing changes in gene expression in RA-treated stem cells.

-

RNA Extraction:

-

Harvest cells at desired time points after RA treatment.

-

Extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

-

-

cDNA Synthesis:

-

Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).

-

-

qPCR Reaction:

-

Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for the genes of interest (e.g., Oct4, Nanog, Sox2 for pluripotency; Nestin, Pax6, Hox genes for differentiation), and a SYBR Green master mix.

-

Run the qPCR reaction in a real-time PCR detection system. Use a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene.

-

Normalize the Ct values of the target genes to a stably expressed housekeeping gene (e.g., GAPDH, Actin).

-

Calculate the relative fold change in gene expression using the ΔΔCt method.[14]

-

D. Protocol for Flow Cytometry Analysis of Cell Surface Markers

This protocol is for the analysis of cell surface markers to quantify differentiated cell populations.

-

Cell Preparation:

-

Harvest cells and prepare a single-cell suspension at a concentration of 1 x 10^6 cells/mL in ice-cold flow cytometry buffer (e.g., PBS with 2% FBS).

-

-

Fc Receptor Blocking (Optional but Recommended):

-

Incubate cells with an Fc receptor blocking antibody for 10-15 minutes on ice to reduce non-specific antibody binding.

-

-

Antibody Staining:

-

Aliquot approximately 10^5 to 10^6 cells per tube.

-

Add the fluorescently conjugated primary antibodies against the cell surface markers of interest (e.g., CD34, CD45 for hematopoietic cells; SSEA-1 for undifferentiated mESCs).

-

Incubate for 30 minutes on ice in the dark.

-

-

Washing:

-

Wash the cells twice with 1-2 mL of ice-cold flow cytometry buffer by centrifuging at 300-400 x g for 5 minutes and decanting the supernatant.

-

-

Data Acquisition and Analysis:

-

Resuspend the cells in 300-500 µL of flow cytometry buffer.

-

Acquire data on a flow cytometer.

-

Analyze the data using appropriate software (e.g., FlowJo) to quantify the percentage of cells expressing the markers of interest.

-

V. Conclusion

This compound's influence on stem cell fate is a tale of two opposing, yet interconnected, roles. While its capacity to drive differentiation is well-established and widely utilized, a growing body of evidence demonstrates its function in promoting proliferation and maintaining pluripotency. The outcome of RA signaling is not predetermined but is rather a dynamic process dictated by a confluence of factors, including concentration, cellular context, and the intricate crosstalk with other signaling pathways. A thorough understanding of these nuances, supported by robust quantitative data and standardized experimental protocols, is paramount for advancing the fields of developmental biology, regenerative medicine, and the development of novel therapeutic strategies. The visualizations and methodologies presented in this guide offer a framework for researchers to navigate the complexities of this compound signaling and unlock its full potential in manipulating stem cell fate.

References

- 1. CYP26A1 Links WNT and this compound Signaling: A Target to Differentiate ALDH+ Stem Cells in APC-Mutant CRC - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound inhibits BMP4-induced C3H10T1/2 stem cell commitment to adipocyte via downregulating Smad/p38MAPK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound suppresses the canonical Wnt signaling pathway in embryonic stem cells and activates the noncanonical Wnt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. RETINOIDS REGULATE STEM CELL DIFFERENTIATION - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Proliferation versus Differentiation: Redefining this compound’s Role - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Proliferation versus Differentiation: Redefining this compound's Role - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound Induces Embryonic Stem Cell Differentiation by Altering Both Encoding RNA and microRNA Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Transcript Analysis of Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Efficient differentiation of embryonic stem cells into mesodermal precursors by BMP, this compound and Notch signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. creative-diagnostics.com [creative-diagnostics.com]

- 13. Flow Cytometry Protocol for Cell Surface Markers (FACS Protocol): R&D Systems [rndsystems.com]

- 14. Reference loci for RT-qPCR analysis of differentiating human embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]

overview of retinoic acid-mediated gene expression regulation

An In-depth Technical Guide to Retinoic Acid-Mediated Gene Expression Regulation

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound (RA), an active metabolite of vitamin A, is a potent signaling molecule that orchestrates a vast array of biological processes, including embryonic development, cellular differentiation, proliferation, and apoptosis.[1][2] Its influence on cellular function is primarily exerted through the regulation of gene expression. This is mediated by a family of nuclear receptors—the this compound Receptors (RARs) and Retinoid X Receptors (RXRs)—that function as ligand-dependent transcription factors.[1][3][4] Understanding the intricate mechanisms of RA-mediated gene regulation is critical for developing therapeutics for a range of pathologies, from cancers like acute promyelocytic leukemia (APL) to dermatological disorders.[5][6][7] This guide provides a detailed overview of the core signaling pathway, the mechanisms of transcriptional control, quantitative data on gene regulation, and key experimental protocols used in the field.

The Core Signaling Pathway

The canonical RA signaling pathway involves the direct modulation of target gene transcription by nuclear receptors. The key components are all-trans-retinoic acid (ATRA), the primary endogenous ligand, and the RAR and RXR proteins, which form a heterodimer.[3][[“]][9]

-

This compound (RA): A small, lipophilic molecule derived from retinol (vitamin A) that can diffuse across cell and nuclear membranes.[1][10]

-

This compound Receptors (RARs): A family of three subtypes (RARα, RARβ, RARγ) that bind to all-trans RA and 9-cis RA.[3][9] They are the primary sensors of the RA signal.

-

Retinoid X Receptors (RXRs): A family of three subtypes (RXRα, RXRβ, RXRγ) that can be activated by 9-cis RA. RXRs are obligate heterodimerization partners for RARs and many other nuclear receptors.[[“]][9]

The central event in the pathway is the binding of RA to the RAR subunit within the RAR/RXR heterodimer. This complex then binds to specific DNA sequences known as This compound Response Elements (RAREs) located in the regulatory regions of target genes.[3][11]

References

- 1. This compound Signaling Pathways in Development and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound receptor - Wikipedia [en.wikipedia.org]

- 4. Epigenetic Regulatory Mechanisms Distinguish this compound-mediated Transcriptional Responses in Stem Cells and Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Retinoid receptors and therapeutic applications of RAR/RXR modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Treatment of acute promyelocytic leukaemia with all-trans this compound and arsenic trioxide: a paradigm of synergistic molecular targeting therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthetic Retinoids Beyond Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. consensus.app [consensus.app]

- 9. m.youtube.com [m.youtube.com]

- 10. Vitamin A - Wikipedia [en.wikipedia.org]

- 11. Mechanisms of this compound signalling and its roles in organ and limb development - PMC [pmc.ncbi.nlm.nih.gov]

chemical properties and stability of all-trans-retinoic acid

An In-depth Technical Guide on the Chemical Properties and Stability of All-Trans-Retinoic Acid (ATRA)

Abstract

All-trans-retinoic acid (ATRA), a vital derivative of vitamin A, plays a crucial role in cellular differentiation, proliferation, and apoptosis. Its application in pharmaceuticals, particularly in the treatment of acute promyelocytic leukemia and various dermatological conditions, necessitates a thorough understanding of its chemical characteristics and stability profile. This document provides a comprehensive overview of the physicochemical properties of ATRA, its inherent instabilities, and the analytical methodologies employed for its characterization. Detailed experimental protocols and visual representations of its signaling pathway and degradation process are included to serve as a valuable resource for researchers, scientists, and professionals in drug development.

Chemical Properties of All-Trans-Retinoic Acid

All-trans-retinoic acid is a hydrophobic molecule belonging to the retinoid class of compounds. Its structure consists of a β-ionone ring, a polyunsaturated side chain, and a carboxylic acid group. This unique structure dictates its chemical behavior and biological activity.

Physicochemical Data

A summary of the key physicochemical properties of ATRA is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₈O₂ | |

| Molecular Weight | 300.44 g/mol | |

| Melting Point | 180-182 °C | |

| pKa | ~4.9 | |

| Solubility in Water | 0.2 mg/L at 25 °C | |

| Solubility in Organic Solvents | Soluble in DMSO, ethanol, chloroform, and dichloromethane | |

| UV-Vis Absorption (λmax) | ~350 nm (in ethanol) |

Spectral Characteristics

The spectral properties of ATRA are crucial for its identification and quantification. The ultraviolet-visible (UV-Vis) spectrum of ATRA in ethanol exhibits a characteristic absorption maximum (λmax) at approximately 350 nm. This absorption is due to the extended system of conjugated double bonds in its polyene chain. The molar absorptivity (ε) at this wavelength is a key parameter for quantitative analysis using spectrophotometry.

Stability of All-Trans-Retinoic Acid

A significant challenge in the formulation and handling of ATRA is its inherent instability. It is highly sensitive to several environmental factors, leading to degradation and loss of biological activity.

Sensitivity to Light

ATRA is extremely sensitive to light, particularly in the UV region. Photoisomerization is a primary degradation pathway, where the all-trans configuration is converted to various cis isomers, such as 9-cis, 11-cis, and 13-cis-retinoic acid. This process significantly reduces the therapeutic efficacy of the molecule as the biological activity is highly dependent on the all-trans isomeric form. Photo-oxidation can also occur, leading to the formation of various oxidation products.

Sensitivity to Heat

Thermal degradation of ATRA can occur, especially at elevated temperatures. The degradation kinetics are temperature-dependent, following first-order kinetics in many cases. Thermal stress can lead to isomerization and oxidation, similar to photodegradation.

Sensitivity to Oxidation

The polyunsaturated chain of ATRA is susceptible to oxidation. The presence of oxygen, metal ions, and peroxides can accelerate this process. Oxidation can lead to the formation of epoxides, aldehydes, and other degradation products, resulting in a loss of potency and potential formation of toxic byproducts. To mitigate oxidation, ATRA is often handled under an inert atmosphere (e.g., nitrogen or argon) and stored with antioxidants.

Signaling Pathway of All-Trans-Retinoic Acid

ATRA exerts its biological effects by modulating gene expression. This is primarily mediated through its interaction with nuclear receptors.

Caption: All-trans-retinoic acid (ATRA) signaling pathway.

Experimental Protocols

Accurate assessment of ATRA's purity and stability requires robust analytical methods. High-Performance Liquid Chromatography (HPLC) is the most widely used technique.

HPLC Method for Purity and Stability Analysis

This protocol outlines a common reversed-phase HPLC method for the separation and quantification of ATRA and its isomers.

Instrumentation:

-

HPLC system with a UV-Vis detector

-

C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Reagents:

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Acetic acid (glacial)

Mobile Phase Preparation:

-

Prepare a mobile phase consisting of acetonitrile, water, and acetic acid in a ratio of 75:25:0.1 (v/v/v).

-

Degas the mobile phase before use.

Standard and Sample Preparation:

-

Standard Solution: Accurately weigh and dissolve ATRA in methanol to prepare a stock solution of known concentration (e.g., 1 mg/mL). Protect the solution from light.

-

Sample Solution: Dissolve the sample containing ATRA in methanol to a suitable concentration.

Chromatographic Conditions:

-

Flow rate: 1.0 mL/min

-

Injection volume: 20 µL

-

Column temperature: 25 °C

-

Detection wavelength: 350 nm

Procedure:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the standard solution to determine the retention time and peak area of ATRA.

-

Inject the sample solution.

-

Identify the ATRA peak in the sample chromatogram by comparing the retention time with the standard.

-

Quantify the amount of ATRA in the sample by comparing its peak area to that of the standard. Isomers will have different retention times.

Caption: Experimental workflow for HPLC analysis of ATRA.

Conclusion

The therapeutic efficacy of all-trans-retinoic acid is intrinsically linked to its chemical integrity. A comprehensive understanding of its physicochemical properties and stability is paramount for the development of safe and effective drug products. This guide provides essential data and methodologies to aid researchers and formulation scientists in navigating the challenges associated with this potent molecule. Proper handling, storage, and analytical monitoring are critical to ensure the quality and performance of ATRA-containing pharmaceuticals.

The Role of Retinoic Acid in Neurogenesis and Neuronal Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retinoic acid (RA), an active metabolite of vitamin A, is a potent signaling molecule that plays a critical role in the intricate processes of neurogenesis and neuronal development. Its influence spans from early embryonic patterning of the nervous system to the regulation of adult neurogenesis and synaptic plasticity. A comprehensive understanding of the molecular mechanisms orchestrated by RA is paramount for developing novel therapeutic strategies for a range of neurological disorders and for advancing the field of regenerative medicine. This technical guide provides an in-depth overview of the core signaling pathways, key experimental methodologies, and quantitative data related to the involvement of this compound in neuronal development.

This compound Signaling Pathways in Neurogenesis

This compound exerts its effects on gene transcription primarily through two distinct pathways: the canonical pathway involving this compound receptors (RARs) and retinoid X receptors (RXRs), and an alternative pathway mediated by Fatty Acid-Binding Protein 5 (FABP5) and Peroxisome Proliferator-Activated Receptor β/δ (PPARβ/δ).

Canonical RAR/RXR Signaling Pathway

The canonical pathway is the most well-characterized mechanism of RA action. All-trans-retinoic acid (atRA) is transported into the nucleus where it binds to RARs. RARs form heterodimers with RXRs, and this complex binds to specific DNA sequences known as this compound response elements (RAREs) in the promoter regions of target genes. In the absence of RA, the RAR/RXR heterodimer is often bound to co-repressor proteins, inhibiting gene transcription. Upon RA binding, a conformational change occurs, leading to the dissociation of co-repressors and the recruitment of co-activator proteins, which ultimately activates the transcription of genes involved in neuronal differentiation and development.[1][2][3][4]

Alternative FABP5/PPARβ/δ Signaling Pathway

Recent evidence has illuminated an alternative pathway for RA signaling that is particularly important in the later stages of neuronal differentiation.[5] In this pathway, RA binds to FABP5, which then shuttles RA to the nucleus. Inside the nucleus, RA is transferred to PPARβ/δ, which then heterodimerizes with RXR. This complex binds to peroxisome proliferator response elements (PPREs) in the DNA to regulate the transcription of a different set of target genes, including those involved in neuronal maturation.[5] A dynamic switch from the canonical to the alternative pathway appears to occur during neurogenesis.[5]

Quantitative Data on this compound's Effects on Neurogenesis

The following tables summarize quantitative findings from various studies investigating the impact of this compound on neurogenesis and neuronal development.

Table 1: In Vivo Effects of this compound Deficiency on Adult Neurogenesis in Mice

| Parameter | Control (Retinoid Sufficient) | Retinoid Deficient | % Change | Reference |

| Newborn cells expressing NeuN (mature neuron marker) in the dentate gyrus | 65.7% | 26.8% | -59.2% | [6][7] |

| Newborn cells expressing doublecortin (immature neuron marker) in the dentate gyrus | 78.2% | 51.2% | -34.5% | [6][7] |

| Overall neurogenesis rate in the dentate gyrus | 100% (normalized) | 18.2% | -81.8% | [6][7] |

Table 2: In Vitro Effects of this compound on Neuronal Differentiation of P19 Cells

| Gene | Treatment | Fold Change in mRNA Expression (vs. Control) | Time Point | Reference |

| CRABP-II | This compound (1 µM) | ~2.5-fold increase | Day 2 | [6] |

| FABP5 | This compound (1 µM) | ~2-fold decrease | Day 2 | [6] |

| Nestin | This compound (1 µM) | Significant increase | Day 4 | [6] |

| RARβ | This compound (1 µM) | Transient increase | Early differentiation | [6] |

Table 3: Effects of Vitamin A Deficiency (VAD) and RA Treatment on Gene Expression in Rat Hippocampus

| Gene | Condition | Relative mRNA Expression | Reference |

| TrkA | Control | Normalized to 1 | [1] |

| TrkA | VAD | ~0.64 (36% decrease) | [1] |

| TrkA | VAD + RA | Restored to control levels | [1] |

Detailed Experimental Protocols

Reproducible research relies on detailed methodologies. Below are summarized protocols for key experiments used to study the role of this compound in neurogenesis.

Protocol 1: In Vitro Neuronal Differentiation of P19 Embryonal Carcinoma Cells

This protocol describes a common method for inducing neuronal differentiation in P19 cells using this compound.[5][8][9][10][11]

-

Cell Culture: Culture undifferentiated P19 cells in α-Minimum Essential Medium (α-MEM) supplemented with 10% fetal bovine serum (FBS) and penicillin/streptomycin. Passage cells every 2 days.

-

Induction of Differentiation: To induce differentiation, plate P19 cells at a density of 1 x 10^6 cells/10 ml in a 100-mm bacteriological-grade petri dish (to prevent attachment and promote aggregation) in α-MEM with 5% FBS. Add all-trans-retinoic acid (atRA) to a final concentration of 0.5-1 µM.

-

Aggregate Formation: Culture the cells in suspension for 4 days to allow the formation of embryoid bodies (EBs). The medium should be changed after 2 days, with fresh atRA added.

-

Plating and Neuronal Maturation: After 4 days, collect the EBs, dissociate them into single cells using trypsin, and plate them onto gelatin- or poly-L-lysine-coated tissue culture dishes at an appropriate density. Culture the cells in a serum-free neuronal maturation medium, such as Neurobasal medium supplemented with B27 and L-glutamine.

-

Analysis: Neuronal differentiation can be assessed at various time points (e.g., day 5, 7, 10 post-induction) by morphology (neurite outgrowth), immunocytochemistry for neuronal markers (e.g., βIII-tubulin, NeuN, MAP2), and quantitative PCR for neurogenic gene expression.

Protocol 2: Quantitative Real-Time PCR (qPCR) for Neurogenesis Markers

This protocol outlines the steps for quantifying the expression of genes involved in neurogenesis following RA treatment.[6]

-

RNA Isolation: Isolate total RNA from cultured cells or dissected brain tissue using a suitable method, such as TRIzol reagent, following the manufacturer's instructions.

-

cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

-

qPCR Reaction: Set up qPCR reactions using a SYBR Green or TaqMan-based master mix. A typical reaction includes cDNA template, forward and reverse primers for the gene of interest, and the master mix. Use primers for a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

-

Thermal Cycling: Perform the qPCR on a real-time PCR system with a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.

Example TaqMan Probes (from[6]):

-

CRABP-II: Mm00801691_m1

-

FABP5: Mm00783731_s1

-

Nestin: Mm01223403_m1

-

RARα: Mm00436264_m1

Protocol 3: Western Blotting for Retinoid Receptors and Neuronal Markers

This protocol describes the detection and quantification of specific proteins by immunoblotting.[12][13]

-

Protein Extraction: Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Denature 20-50 µg of protein extract by boiling in Laemmli sample buffer and separate the proteins by size on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the protein of interest (e.g., RARα, RXRβ, βIII-tubulin) overnight at 4°C.

-